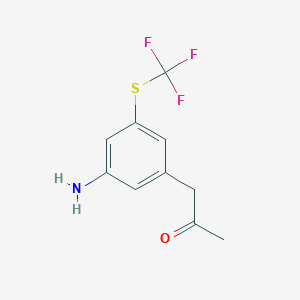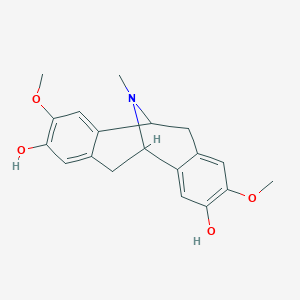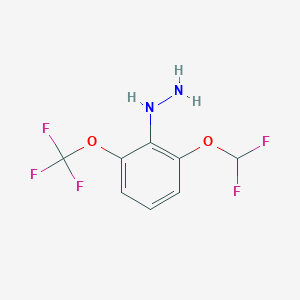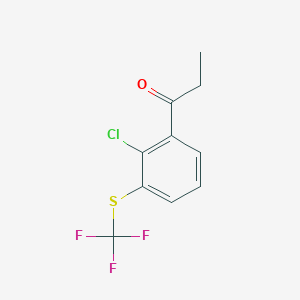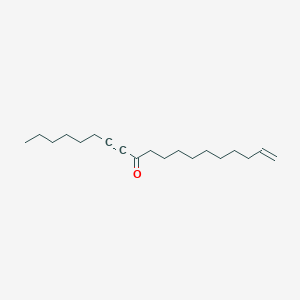
18-Nonadecen-7-yn-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Nonadecen-7-yn-9-one: is an organic compound with the molecular formula C19H32O . It consists of 19 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . This compound is characterized by the presence of a nonadecenyl chain with a triple bond at the 7th position and a ketone group at the 9th position. It is a relatively rare compound and is of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 18-Nonadecen-7-yn-9-one can be achieved through various synthetic routes. One common method involves the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. For instance, the preparation of similar compounds often involves the use of homopropargyl alcohols as starting materials . The reaction conditions typically include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.
Análisis De Reacciones Químicas
18-Nonadecen-7-yn-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
18-Nonadecen-7-yn-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 18-Nonadecen-7-yn-9-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its reactivity is influenced by the presence of the triple bond and the ketone group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
18-Nonadecen-7-yn-9-one can be compared with other similar compounds such as:
1-Nonadecene: A compound with a similar carbon chain but lacking the triple bond and ketone group.
Nonadec-cis-7-en-11-one: Another compound with a similar structure but differing in the position of the double bond and the presence of a different functional group.
The uniqueness of this compound lies in its specific combination of a triple bond and a ketone group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100905-26-8 |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
nonadec-18-en-7-yn-9-one |
InChI |
InChI=1S/C19H32O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3H,1,4-14,16,18H2,2H3 |
Clave InChI |
SAOBXCFTTWEMLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
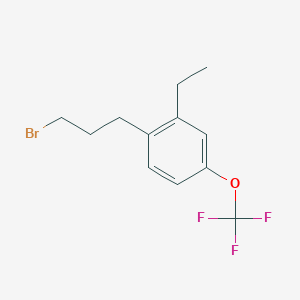
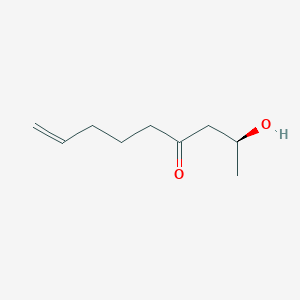
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
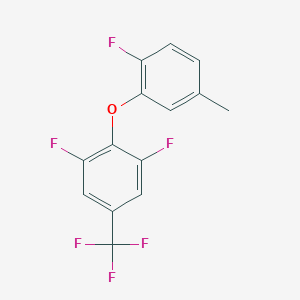
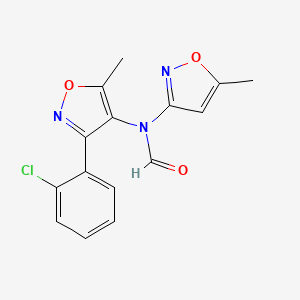
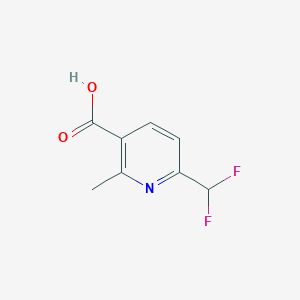
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
